molecular formula C17H15NO3 B027044 methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS No. 103781-89-1

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Cat. No. B027044
Key on ui cas rn: 103781-89-1
M. Wt: 281.3 g/mol
InChI Key: GSULHLQFRMLEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866589

Procedure details

Methyl 6-benzyloxyindole-2-carboxylate (EXAMPLE 247, 3.77 g) is dissolved in 33.5 ml of dioxane and 3.35 ml of water is added. Then solid potassium hydroxide (0.9 g) is added and the reaction is heated to 50° for 6 hr. Then a further 0.9 g of potassium hydroxide is added and the reaction is stirred at 20°-25° for 72 hr and heated at 50° a further 4 hr. Then it is cooled to 20°-25° and acidified to pH 4-5 with 2N hydrochloric acid. The reaction is extracted with methanol/chloroform (10/90, 3 times) and the extracts are dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to provide the title compound.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[C:14]([C:18]([O:20]C)=[O:19])[NH:15]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[K+].Cl>O1CCOCC1>[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[C:14]([C:18]([OH:20])=[O:19])[NH:15]2)=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=C(NC2=C1)C(=O)OC
Name
Quantity
33.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.35 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred at 20°-25° for 72 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated to 50° for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° a further 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Then it is cooled to 20°-25°
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted with methanol/chloroform (10/90, 3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=C(NC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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